molecular formula C14H21F2N3O4S2 B6427815 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-67-0

4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B6427815
CAS No.: 2034375-67-0
M. Wt: 397.5 g/mol
InChI Key: NZHPSQYCDKKYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring, which is substituted with a sulfonamide group and a difluorobenzenesulfonamido group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of N,N-dimethylpiperidine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with a sulfonamide reagent to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dichlorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide
  • 4-[(2,6-dibromobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

Uniqueness

Compared to similar compounds, 4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of fluorine atoms. Fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its applications. Additionally, the difluorobenzenesulfonamido group can provide distinct electronic properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[[(2,6-difluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2N3O4S2/c1-18(2)25(22,23)19-8-6-11(7-9-19)10-17-24(20,21)14-12(15)4-3-5-13(14)16/h3-5,11,17H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHPSQYCDKKYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.